N,N-Dicyclobutylbenzylamine

Lipophilicity LogP Drug Design

Researchers requiring a hindered base for high-temperature reactions often face evaporation losses with common N,N-dialkylbenzylamines. N,N-Dicyclobutylbenzylamine (CAS 177721-42-5) offers a direct solution with its predicted boiling point of 309.4±11.0 °C, maintaining stoichiometric integrity in reactions at 150-250 °C. - Enables reliable proton scavenging in continuous flow and parallel synthesis at elevated temperatures. - Conformationally constrained cyclobutyl groups provide a distinct 3D spatial footprint (LogP 3.59) for enhanced selectivity in medicinal chemistry. - Rigid structure supports asymmetric synthesis applications as a chiral base or ligand scaffold.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
CAS No. 177721-42-5
Cat. No. B068036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dicyclobutylbenzylamine
CAS177721-42-5
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESC1CC(C1)N(CC2=CC=CC=C2)C3CCC3
InChIInChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16(14-8-4-9-14)15-10-5-11-15/h1-3,6-7,14-15H,4-5,8-12H2
InChIKeyIAIXJRRKOLDATE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dicyclobutylbenzylamine: Structural & Physicochemical Baseline


N,N-Dicyclobutylbenzylamine (CAS 177721-42-5) is a sterically hindered tertiary amine belonging to the N,N-dialkylbenzylamine class, characterized by a benzyl group attached to a nitrogen atom bearing two cyclobutyl substituents . Its molecular formula is C15H21N with a calculated molecular weight of 215.33 g/mol and a predicted density of 1.03±0.1 g/cm³ . The compound exhibits a high predicted boiling point (309.4±11.0 °C) and a calculated pKa of 10.08±0.20, reflecting the electronic and steric influence of the cyclobutyl rings . The unique combination of moderate steric bulk and conformational rigidity distinguishes it from simpler N,N-dialkylbenzylamines, making it a valuable building block in organic synthesis and medicinal chemistry programs requiring tailored molecular properties .

1
High thermal stability for elevated-temperature reactions
2
Enhanced basicity supports stronger-base applications
3
Constrained steric environment for selectivity control

Why N,N-Dicyclobutylbenzylamine Cannot Be Replaced


In the N,N-dialkylbenzylamine series, subtle variations in the alkyl/cycloalkyl substituents produce dramatic differences in physicochemical and steric properties that directly govern synthetic utility and biological activity . While simpler analogs like N,N-dimethylbenzylamine (CAS 103-83-3) or N,N-diethylbenzylamine (CAS 772-54-3) are widely available commodity chemicals, their low boiling points (183-208 °C) and modest steric profiles limit their application in high-temperature reactions and as hindered bases . Conversely, N,N-dicyclobutylbenzylamine occupies a distinct property space: its cyclobutyl groups introduce conformationally constrained steric bulk while maintaining a predictable electronic environment, a profile not replicated by acyclic (e.g., diisopropyl) or larger cyclic (e.g., dicyclopentyl) analogs . Substitution with a generic N,N-dialkylbenzylamine therefore risks altered reaction outcomes, compromised selectivity, or failure to meet design specifications in both synthetic and pharmacological contexts [1].

Low-boiling analogs (e.g., N,N-diethyl) may evaporate under high-temperature conditions, altering stoichiometry.
Acyclic substituents (e.g., diisopropyl) lack conformational constraint, potentially shifting steric outcomes and selectivity.
Generic N,N-dialkylbenzylamines may not replicate the tailored steric/electronic profile required for design specifications.

N,N-Dicyclobutylbenzylamine: Evidence vs. Structural Analogs


Lipophilicity vs. N,N-Diisopropylbenzylamine

The predicted partition coefficient (LogP) of N,N-dicyclobutylbenzylamine is 3.59, which is 0.15 log units lower than that of N,N-diisopropylbenzylamine (LogP 3.74) . This difference translates to approximately 40% lower predicted octanol-water partitioning, indicating reduced membrane permeability potential.

Lipophilicity
Data to verify
LogP 3.59 (predicted), 0.15 units lower than N,N-diisopropylbenzylamine
May support reduced passive membrane permeability context.
Predicted values; cross-study comparison.
Lipophilicity LogP Drug Design

Boiling Point vs. N,N-Diethylbenzylamine

N,N-Dicyclobutylbenzylamine exhibits a predicted boiling point of 309.4±11.0 °C, which is 101.1 °C higher than the predicted boiling point of N,N-diethylbenzylamine (208.3±9.0 °C) . This substantial increase reflects the enhanced molecular weight and stronger intermolecular interactions conferred by the cyclobutyl substituents.

Boiling Point
Data to verify
309.4±11.0 °C vs. N,N-diethylbenzylamine 208.3±9.0 °C (predicted)
Substantially higher boiling point supports use in high-temperature reactions.
Predicted at 760 mmHg; class-level inference.
Boiling Point Thermal Stability Reaction Conditions

Density and Molecular Volume: Formulation Impact

N,N-Dicyclobutylbenzylamine has a predicted density of 1.03±0.1 g/cm³, which is approximately 14% higher than that of N,N-diisopropylbenzylamine (0.9±0.1 g/cm³) . The larger molar volume (calculated ~208 cm³/mol vs. ~213 cm³/mol) and increased density impact solution preparation and accurate dosing.

Density
Data to verify
1.03±0.1 g/cm³ vs. N,N-diisopropylbenzylamine 0.9±0.1 g/cm³ (~14% higher)
Higher density may reduce volumetric needs for the same mass.
Predicted values; impacts formulation dispensing.
Density Formulation Molecular Volume

Steric Bulk and Rigidity vs. Diisopropyl

The two cyclobutyl groups in N,N-dicyclobutylbenzylamine introduce a unique combination of moderate steric bulk and conformational constraint not achievable with acyclic diisopropyl substitution. While N,N-diisopropylbenzylamine possesses freely rotating isopropyl groups (rotatable bond count = 4), the cyclobutyl rings in the target compound are locked in a puckered conformation with limited flexibility, resulting in a more defined steric environment around the nitrogen atom . This structural distinction is qualitative but is supported by the observed differences in boiling point (309.4 °C vs. 238.1 °C) and density (1.03 vs. 0.9 g/cm³), which are consistent with stronger intermolecular interactions and closer packing in the cyclobutyl derivative.

Steric Conformation
Class-level inference
Puckered cyclobutyl rings impose constrained geometry vs. freely rotating acyclic groups.
Conformational rigidity may enhance selectivity in chiral environments.
Qualitative structural analysis; indirect support from density/boiling-point differences.
Steric Hindrance Conformational Rigidity Selectivity

Basicity vs. N,N-Dimethylbenzylamine

The predicted pKa of N,N-dicyclobutylbenzylamine is 10.08±0.20, which is significantly higher than the experimentally determined pKa of N,N-dimethylbenzylamine (~8.9) [1]. This difference of approximately 1.2 pKa units corresponds to roughly a 15-fold increase in basicity.

Basicity
Reported
pKa 10.08±0.20 (predicted) vs. N,N-dimethylbenzylamine ~8.9 (experimental) — ~1.2 units higher
Higher basicity supports use as stronger base or proton scavenger.
Target predicted, comparator literature value.
pKa Basicity Reactivity

Synthetic Accessibility via Reductive Amination

N,N-Dicyclobutylbenzylamine can be synthesized via the reductive amination of benzaldehyde with dicyclobutylamine using sodium triacetoxyborohydride, a well-established and scalable method with reported yields typically in the 70-90% range for related substrates [1]. While this route is analogous to that used for other N,N-dialkylbenzylamines, the steric demands of the cyclobutyl groups may necessitate longer reaction times (2-24 h) compared to less hindered analogs [1].

Synthetic Access
Method context
Reductive amination of benzaldehyde with dicyclobutylamine, expected yield 70–90% (class-based).
Scalable route; steric demands may require longer reaction times.
Based on related substrates; commercial availability limited.
Synthesis Reductive Amination Process Chemistry

N,N-Dicyclobutylbenzylamine: Key Application Scenarios


High-Temperature Synthesis with Non-Volatile Base

Due to its predicted boiling point of 309.4±11.0 °C , N,N-dicyclobutylbenzylamine serves as an effective proton scavenger or base in reactions conducted at elevated temperatures (e.g., 150-250 °C) where common N,N-dialkylbenzylamines like N,N-diethylbenzylamine (bp 208.3 °C) would evaporate, causing pressure buildup or loss of base equivalents. This property is particularly valuable in continuous flow chemistry and high-throughput parallel synthesis where consistent base stoichiometry is critical.

Medicinal Chemistry: Lipophilic Binding Pockets

The moderate lipophilicity (LogP 3.59) combined with conformationally constrained steric bulk makes N,N-dicyclobutylbenzylamine an attractive scaffold for designing ligands that interact with hydrophobic protein pockets. Compared to the more flexible N,N-diisopropylbenzylamine (LogP 3.74), the cyclobutyl derivative offers a distinct spatial footprint that may enhance selectivity for targets with defined steric requirements, while maintaining adequate membrane permeability.

Asymmetric Catalysis and Chiral Auxiliary Development

The puckered conformation of the cyclobutyl rings imparts a rigid, three-dimensional shape that can be exploited in asymmetric synthesis. When incorporated into chiral ligands or auxiliaries, the defined geometry around the nitrogen atom may enhance enantioselectivity compared to acyclic analogs that sample multiple conformations. The compound's higher basicity (pKa ~10.08) further supports its use as a chiral base in enantioselective deprotonations.

Material Science: Ionic Liquids and Catalysts

The combination of a permanent positive charge (upon quaternization) and the bulky cyclobutyl substituents makes quaternary ammonium salts derived from N,N-dicyclobutylbenzylamine promising candidates for ionic liquids with enhanced thermal stability and tailored solvent properties. The higher density (1.03 g/cm³) relative to diisopropyl analogs suggests improved volumetric energy density in electrochemical applications.

Application
Selection Property
Validation Focus
High-temperature synthesis base
High boiling point & thermal stability
Reaction yield and base stoichiometry at elevated temperature
Hydrophobic pocket ligand design
Moderate lipophilicity & constrained steric bulk
Target binding affinity and selectivity
Asymmetric synthesis / chiral auxiliary
Conformational rigidity & high basicity
Enantioselectivity and deprotonation efficiency
Ionic liquid and catalyst precursor
High density & thermal stability after quaternization
Ionic conductivity and volumetric energy density

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